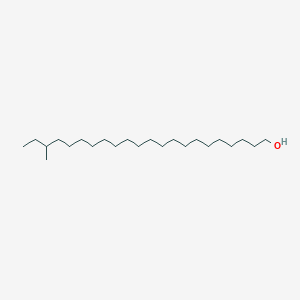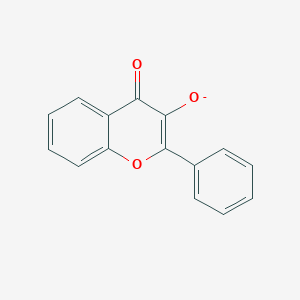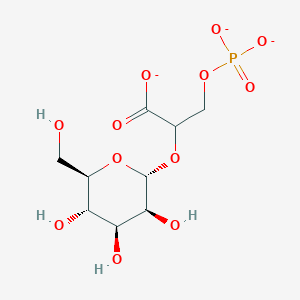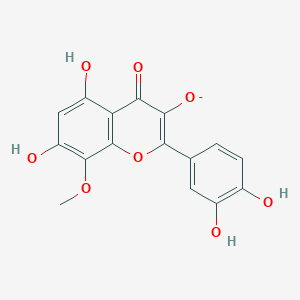
20-Methyldocosan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
20-methyldocosan-1-ol is a long-chain primary fatty alcohol that is docosan-1-ol substituted by a methyl group at position 20. It derives from a docosan-1-ol.
Scientific Research Applications
Vascular Effects and Diseases : 20-Hydroxyeicosatetraenoic acid (20-HETE), a related compound, is known for its significant implications in vascular homeostasis and pathophysiology, especially in the development of hypertension, stroke, and myocardial infarction (Garcia & Schwartzman, 2016).
Renal Diseases and Therapeutic Strategies : The potential of 20-HETE in renal diseases has been explored, suggesting its role in the pathogenesis and considering the suppression of its production as a therapeutic approach for renal diseases (Kawamura et al., 2022).
Phytoecdysteroids and Plant Defense : Phytoecdysteroids like 20-hydroxyecdysone have shown effectiveness in protecting plants from parasitic nematodes, indicating a possible application in agriculture and plant protection (Soriano et al., 2004).
Hypertension Models and Vascular Responses : Studies on 20-HETE have highlighted its role in increasing blood pressure and altering vascular responses in certain hypertension models, suggesting its significance in human essential hypertension development (Özen et al., 2018).
Renal Ischemia-Reperfusion Injury : Research on 20-HETE analogues has demonstrated protective effects against renal ischemia-reperfusion injury, providing insights into potential therapeutic applications for acute ischemic kidney injury (Regner et al., 2009).
ACTH and Dexamethasone-Induced Hypertension : The role of 20-HETE in different types of hypertension, particularly those induced by ACTH and dexamethasone, has been explored, offering insights into the complex interplay of hormonal and metabolic factors in hypertension (Zhang et al., 2009).
TRPC6 Channels Activation : Studies have shown that 20-HETE can activate mouse TRPC6 channels, suggesting its role in cellular signaling and potential applications in understanding cell physiology (Basora et al., 2003).
Vascular Remodeling in Injuries : Research indicates that inhibition of 20-HETE production can attenuate vascular remodeling and intimal hyperplasia after balloon injury in rat carotid arteries, highlighting its potential role in treating vascular injuries (Orozco et al., 2013).
properties
Product Name |
20-Methyldocosan-1-ol |
|---|---|
Molecular Formula |
C23H48O |
Molecular Weight |
340.6 g/mol |
IUPAC Name |
20-methyldocosan-1-ol |
InChI |
InChI=1S/C23H48O/c1-3-23(2)21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22-24/h23-24H,3-22H2,1-2H3 |
InChI Key |
PFSJPCJFPSIUOO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(3S,8aS)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]methyl 2-[(18S,25S,35S)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carboxylate](/img/structure/B1264626.png)




![(2E,4Z,6E)-4-methoxy-7-[(2R,3S,7S,9R,10R,12R)-7-methoxy-13-oxo-8,11-dioxatetracyclo[7.5.0.02,7.010,12]tetradec-1(14)-en-3-yl]-6-methylhepta-2,4,6-trienoic acid](/img/structure/B1264635.png)





